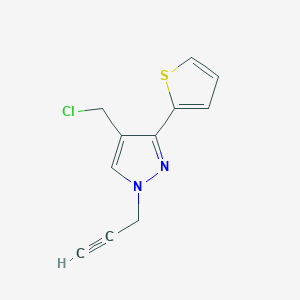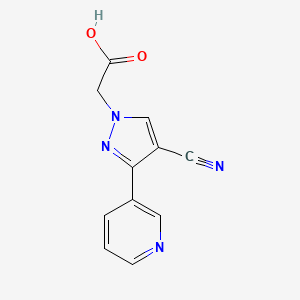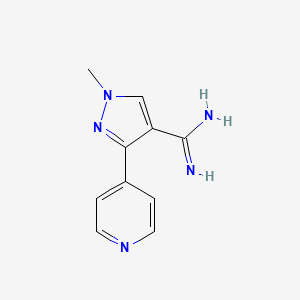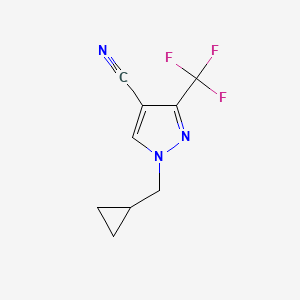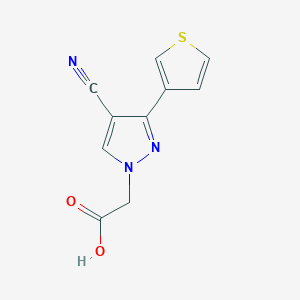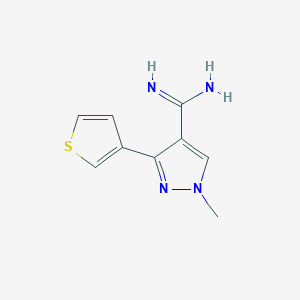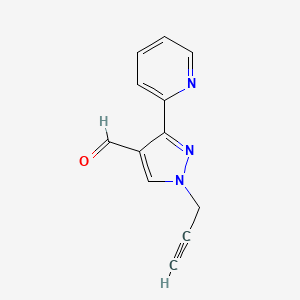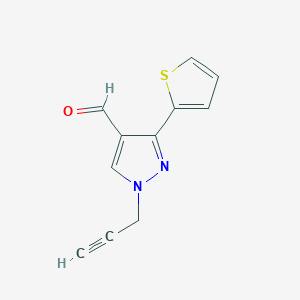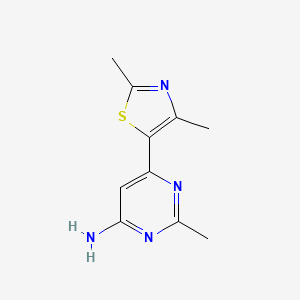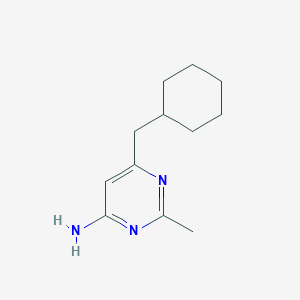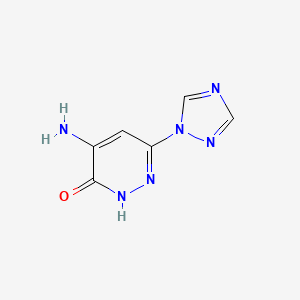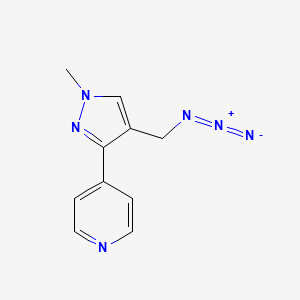
4-(4-(叠氮甲基)-1-甲基-1H-吡唑-3-基)吡啶
描述
The compound “4-(azidomethyl)pyridine” is a pyridine derivative with an azidomethyl group attached to the 4-position . It has a molecular formula of C6H6N4 and a molecular weight of 134.13900 .
Synthesis Analysis
Pyridine derivatives can be synthesized through various methods. One such method involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “4-(azidomethyl)pyridine” includes a pyridine ring with an azidomethyl group attached to the 4-position . The exact mass is 134.05900 .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(azidomethyl)pyridine” include a molecular formula of C6H6N4 and a molecular weight of 134.13900 . Other properties such as density, boiling point, melting point, and flash point are not available .科学研究应用
催化应用
该化合物的结构特征,特别是叠氮基团,使其成为催化应用的候选者。它可以作为配体形成金属配合物,这些配合物在各种化学反应中是有效的催化剂。 例如,类似的的三唑-双吡啶酮支架已被合成,其金属配合物已被用于催化应用,如亨利反应 。这些化合物中吡啶和三唑环的存在提供了多个配位点,可以利用这些配位点来设计高效的催化体系。
配位化学
在配位化学中,像4-(4-(叠氮甲基)-1-甲基-1H-吡唑-3-基)吡啶这样的配体由于其与金属离子结合的能力而起着至关重要的作用。 这种结合能力可以用来与金属创造复杂的结构,这些结构在分子磁性、配位聚合物的合成和药物化学中都有应用 .
生物活性分子合成
像4-(4-(叠氮甲基)-1-甲基-1H-吡唑-3-基)吡啶这样的杂环化合物在生物活性分子的合成中具有价值。 它们可以作为构建块,用于设计具有潜在抗菌、抗病毒或抗增殖活性的分子 .
生化分析
Biochemical Properties
4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids. Additionally, 4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can form hydrogen bonds and halogen bonds with other biomolecules, influencing their structure and function .
Cellular Effects
The effects of 4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of this pathway, 4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can affect gene expression and cellular metabolism. Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes, such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. The compound binds to the active sites of these enzymes, preventing their normal function and leading to altered cellular processes. Additionally, 4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to 4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as liver toxicity and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of various metabolites that can further interact with other biomolecules. These metabolic processes can influence the overall biological activity and toxicity of the compound .
Transport and Distribution
Within cells and tissues, 4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in certain cellular compartments. The distribution of the compound can affect its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-(4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is influenced by its chemical structure and interactions with cellular components. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects. Post-translational modifications, such as phosphorylation, can also influence the localization and activity of the compound .
属性
IUPAC Name |
4-[4-(azidomethyl)-1-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-16-7-9(6-13-15-11)10(14-16)8-2-4-12-5-3-8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXPNBWWCIJCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=NC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


